Product packaging for 4-Carboxy-2,6-dichlorophenylboronic acid(Cat. No.:CAS No. 1451392-97-4)

4-Carboxy-2,6-dichlorophenylboronic acid

Cat. No.: B1426203
CAS No.: 1451392-97-4
M. Wt: 234.83 g/mol
InChI Key: AAWMXCHCDYCQAL-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups

The chemical structure of this compound is characterized by a benzene ring substituted with three distinct functional groups that confer unique reactivity patterns. The compound features a boronic acid group (-B(OH)₂) at the para position relative to the carboxylic acid functionality, with two chlorine atoms positioned at the 2 and 6 positions (ortho to the boronic acid group). The International Union of Pure and Applied Chemistry name for this compound is 4-borono-3,5-dichlorobenzoic acid, which accurately reflects the positioning of the functional groups. The Simplified Molecular Input Line Entry System notation B(C1=CC(Cl)=C(C(=C1Cl)C(=O)O))(O)O provides a linear representation of the molecular structure.

The boronic acid functionality exhibits Lewis acidic properties due to the vacant p-orbital on the boron atom, enabling reversible complexation with Lewis bases, particularly compounds containing diol functionalities. This reactivity forms the basis of many applications in sensing, drug delivery, and materials science. The carboxylic acid group (-COOH) contributes additional reactive sites for derivatization through esterification, amide formation, and reduction reactions. The electron-withdrawing nature of both the chlorine substituents and the carboxylic acid group influences the electronic properties of the boronic acid, potentially affecting its reactivity in cross-coupling reactions while enhancing the stability of the boronic acid itself.

Property Value
Molecular Formula C₇H₅BCl₂O₄
Molecular Weight 234.83 g/mol
International Union of Pure and Applied Chemistry Name 4-borono-3,5-dichlorobenzoic acid
Chemical Abstracts Service Number 1451392-97-4
Simplified Molecular Input Line Entry System B(C1=CC(Cl)=C(C(=C1Cl)C(=O)O))(O)O
MDL Number MFCD11856021

Nomenclature and Classification

This compound belongs to the class of organoboron compounds, specifically categorized as a phenylboronic acid derivative. The compound is known by several systematic and common names that reflect its structural features and substitution pattern. The most commonly used designation, this compound, emphasizes the carboxylic acid functionality at the 4-position and the dichlorine substitution pattern at positions 2 and 6 relative to the boronic acid group. Alternative nomenclature includes 3,5-Dichloro-4-(dihydroxyboryl)benzoic acid, which describes the compound from the perspective of the benzoic acid core with dichloro and dihydroxyboryl substituents.

The compound falls under the broader classification of boronic acids, which are known for their ability to form reversible covalent bonds with diols and their utility in cross-coupling reactions. The presence of the carboxylic acid functionality places it within the subset of carboxylic acid-containing boronic acids, making it a bifunctional molecule with enhanced synthetic utility. From a chemical database perspective, the compound is registered in PubChem with various identifiers and is catalogued by multiple chemical suppliers with high purity specifications typically ranging from 95% to 98%.

Classification Description
Chemical Class Organoboron compound
Subclass Phenylboronic acid derivative
Functional Groups Boronic acid, Carboxylic acid, Aryl chlorides
Alternative Names 3,5-Dichloro-4-(dihydroxyboryl)benzoic acid
Chemical Family Bifunctional aromatic compounds
Supplier Classification Research chemical, Building block

Historical Context and Research Significance

The development and study of this compound emerged from the broader research into organoboron chemistry and its applications in synthetic organic chemistry. Boronic acids gained significant attention following the pioneering work on cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which was first reported by Suzuki and Miyaura in 1981. This foundational work demonstrated the utility of phenylboronic acids as coupling partners with haloarenes, establishing the basis for their widespread use in organic synthesis.

The significance of this compound in contemporary research stems from its bifunctional nature, which allows for multiple synthetic transformations and applications. The compound serves as a valuable building block in the synthesis of biaryl carboxylic acids through Suzuki coupling reactions with various aryl or heteroaryl halides. Its dual functionality enables the preparation of functionalized benzoates and benzamides through derivatization of the carboxylic acid group, while the boronic acid functionality facilitates participation in cross-coupling reactions.

Research applications of this compound extend beyond traditional organic synthesis to include materials science, where phenylboronic acid-containing polymers have attracted attention for their stimuli-responsive properties and potential applications in biomedical materials. The ability of boronic acids to form reversible covalent bonds with diols creates materials that respond to changes in pH, glucose concentration, or other stimuli. The additional functional groups in this compound could enhance crosslinking through both boronic acid and carboxylic acid interactions, improve pH responsiveness, and create multifunctional materials with both sensing and drug delivery capabilities.

Research Area Application Significance
Cross-coupling Chemistry Suzuki-Miyaura reactions Formation of carbon-carbon bonds
Materials Science Stimuli-responsive polymers pH and glucose-responsive materials
Medicinal Chemistry Drug development Insulin stabilization studies
Analytical Chemistry Sensor development Detection of diols and sugars
Organic Synthesis Building block applications Multifunctional synthetic intermediates

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BCl2O4 B1426203 4-Carboxy-2,6-dichlorophenylboronic acid CAS No. 1451392-97-4

Properties

IUPAC Name

4-borono-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWMXCHCDYCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-2,6-dichlorophenylboronic acid typically involves the reaction of 2,6-dichlorophenylboronic acid with carbon dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-2,6-dichlorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylboronic acids .

Scientific Research Applications

Enzyme Inhibition

4-Carboxy-2,6-dichlorophenylboronic acid has been identified as a potent inhibitor of certain phosphatases, which are vital in various signaling pathways. The ability to form reversible covalent bonds with proteins enhances its potential as a therapeutic agent.

Case Study: MptpB Inhibition
A study focused on the design of selective MptpB inhibitors demonstrated the effectiveness of compounds based on the dichlorophenylboronic acid scaffold. The lead compound exhibited an IC50 value significantly lower than previous iterations, indicating its potential in reducing bacterial burden in animal models of tuberculosis.

CompoundIC50 (μM)Selectivity over hPTP1B
Compound 1>5001.6-fold
Compound 2175.9-fold
Compound 50.9141-fold

This data illustrates the compound's ability to selectively inhibit MptpB while sparing human phosphatases, making it a promising candidate for further development in treating multidrug-resistant tuberculosis .

Protein Stabilization

The compound has shown potential in stabilizing proteins such as insulin by forming complexes that enhance their functional longevity. This property is particularly valuable in developing insulin formulations that require stability under physiological conditions.

Case Study: Insulin Interaction
In theoretical studies using molecular docking simulations, this compound demonstrated strong interactions with insulin, suggesting its potential as a stabilizer for insulin formulations. The binding affinity observed indicates that this compound could improve the efficacy of insulin therapies .

Comparison with Similar Compounds

Dichlorophenylboronic Acid Derivatives

Key structural analogs include dichlorophenylboronic acids with varying substitution patterns:

Compound Name CAS Number Molecular Formula Purity Key Properties/Applications Reference
4-Carboxy-2,6-dichlorophenylboronic acid 1451392-97-4 C₇H₅BCl₂O₃ 95% Enhanced stability in cross-coupling; used in drug intermediates
2,4-Dichlorophenylboronic acid 68716-47-2 C₆H₅BCl₂O₂ >97% Common in aryl coupling; lower steric hindrance
(2,6-Dichlorophenyl)boronic acid 73852-17-2 C₆H₅BCl₂O₂ >97% High steric hindrance; limited solubility in polar solvents

Key Observations :

  • The carboxylic acid group in this compound increases hydrophilicity compared to non-carboxylated analogs, improving solubility in aqueous reaction systems .

Carboxy-Substituted Phenylboronic Acids

Compounds with carboxylic acid groups but differing halogenation:

Compound Name CAS Number Molecular Formula Purity Key Properties/Applications Reference
4-Carboxyphenylboronic acid 14047-29-1 C₇H₇BO₃ 97% Broad solubility; used in biosensors and polymer chemistry
5-Carboxy-2-fluorophenylboronic acid 874219-59-7 C₇H₆BFO₄ >97% Fluorine substitution enhances metabolic stability in pharmaceuticals
3-Carboxy-4-fluorophenylboronic acid N/A C₇H₆BFO₄ N/A Ortho-fluorine may alter electronic properties for selective binding

Key Observations :

  • Fluorinated analogs (e.g., 5-carboxy-2-fluorophenylboronic acid) exhibit higher lipophilicity than chlorinated derivatives, influencing pharmacokinetic profiles .
  • The absence of chlorine in 4-carboxyphenylboronic acid reduces steric effects, making it more reactive but less stable under acidic conditions .

Functionalized Derivatives: Pinacol Esters and Amides

Derivatives with modified boronic acid protecting groups:

Compound Name CAS Number Molecular Formula Purity Key Properties/Applications Reference
4-Carboxy-2,6-difluorophenylboronic acid pinacol ester N/A C₁₃H₁₅BF₂O₄ 97% Improved stability for long-term storage (2–8°C); used in iterative synthesis
(4-(Dimethylcarbamoyl)phenyl)boronic acid 405520-68-5 C₉H₁₂BNO₃ N/A Amide group enhances binding to proteins; explored in medicinal chemistry

Key Observations :

  • Pinacol esters mitigate boronic acid hydrolysis, extending shelf life but requiring deprotection before use .

Commercial Availability and Challenges

  • Analogs like 2,4-dichlorophenylboronic acid are more readily available (e.g., Spectrum Chemical) but lack the carboxyl functionality .

Biological Activity

4-Carboxy-2,6-dichlorophenylboronic acid (CAS Number: 1451392-97-4) is a boronic acid derivative with significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its ability to form reversible covalent bonds with proteins, potentially modulating their activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C₇H₅BCl₂O₄
  • Molecular Weight : 234.83 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biomolecules through reversible covalent bonding. This interaction is crucial for:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain phosphatases, which are essential in various signaling pathways.
  • Protein Stabilization : It can stabilize proteins like insulin by forming complexes that enhance their functional longevity and efficacy .

Biological Applications

  • Enzyme Inhibitors :
    • The compound has been studied as a potential inhibitor of MptpB, a target for treating multidrug-resistant tuberculosis (MDR-TB). In vitro studies demonstrated that it effectively reduced bacterial survival in macrophages infected with MDR-TB strains .
  • Insulin Interaction :
    • Computational studies indicate that boronic acids, including this compound, can stabilize insulin by interacting with critical amino acid residues. This property is significant for developing diabetes treatments .
  • Therapeutic Potential :
    • Research suggests that derivatives of boronic acids can be used to treat various conditions such as hepatic steatosis, cirrhosis, and neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate metabolic pathways .

Case Study 1: MptpB Inhibition

A study focused on the design of selective MptpB inhibitors highlighted the effectiveness of compounds based on the dichlorophenylboronic acid scaffold. The lead compound showed an IC50 value significantly lower than previous iterations, demonstrating its potential in reducing bacterial burden in animal models of tuberculosis .

CompoundIC50 (μM)Selectivity over hPTP1B
Compound 1>5001.6-fold
Compound 2175.9-fold
Compound 50.9141-fold

Case Study 2: Insulin Stabilization

In a theoretical study using molecular docking simulations, it was found that several boronic acids exhibited strong interactions with insulin. Among these, this compound demonstrated promising stability and binding affinity, suggesting its potential as a stabilizer for insulin formulations .

Q & A

Q. What are the recommended synthetic routes for 4-Carboxy-2,6-dichlorophenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aromatic precursors. For example:

  • Step 1 : Introduce the boronic acid group via halogen-metal exchange followed by treatment with trimethyl borate.
  • Step 2 : Protect the carboxylic acid group (e.g., esterification) to prevent undesired side reactions during boronation .
  • Step 3 : Optimize reaction conditions (temperature: 60–80°C; solvent: THF/DMF) to balance reactivity and stability. Lower temperatures reduce decomposition but may prolong reaction times.

Q. Key factors affecting yield :

  • Protecting group efficiency : Use tert-butyl esters for acid-sensitive intermediates.
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency in dichlorinated systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

Multi-technique validation is critical:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2,6-dichloro and 4-carboxy groups via coupling constants and chemical shifts).
  • FT-IR : Identify B–O (∼1,350 cm⁻¹) and COOH (∼1,700 cm⁻¹) stretches .
  • HPLC (reverse-phase) : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases.
  • Elemental analysis : Verify boron and chlorine content (±0.3% deviation).

Note : X-ray crystallography can resolve ambiguities in solid-state conformation but requires high-purity crystals .

Q. What are the stability considerations under different pH and solvent conditions?

  • Aqueous solutions : The compound is prone to protodeboronation at pH > 7. Use buffered solutions (pH 4–6) to stabilize the boronic acid moiety .
  • Solvent storage : Store in anhydrous DMSO or DMF at –20°C to minimize hydrolysis.
  • Decomposition products : Monitor for 2,6-dichlorobenzoic acid (HPLC retention time ~8–10 min) as a degradation byproduct .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, COOH) affect the boron center’s reactivity in cross-coupling reactions?

The 2,6-dichloro and 4-carboxy groups create a strong electron-deficient aromatic system , which:

  • Increases Lewis acidity of boron : Enhances transmetalation rates in Suzuki couplings.
  • Reduces oxidative addition efficiency : Pd catalysts may require higher activation energy.
  • Computational insights : DFT studies (B3LYP/6-31G*) show a 0.15–0.20 eV reduction in LUMO energy compared to unsubstituted phenylboronic acids, correlating with faster boronate formation .

Experimental validation : Compare coupling rates with mono-chloro or non-carboxylated analogs using kinetic profiling .

Q. How can computational methods predict the compound’s behavior in aqueous solutions or catalytic systems?

  • Molecular dynamics (MD) simulations : Model solvation shells to predict solubility trends (e.g., lower solubility in polar protic solvents due to H-bonding with COOH).
  • DFT calculations :
    • Calculate pKa of the boronic acid (predicted ~8.5 ± 0.3) to guide buffer selection.
    • Simulate transition states in cross-coupling reactions to identify rate-limiting steps .
  • Docking studies : Predict interactions with biological targets (e.g., serine proteases via boronate ester formation) .

Q. What strategies resolve contradictory data in catalytic applications (e.g., inconsistent yields or selectivity)?

  • Systematic parameter screening : Vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (bidentate vs. monodentate), and bases (K₂CO₃ vs. CsF).
  • In situ monitoring : Use Raman spectroscopy to track boronate intermediate formation.
  • Orthogonal assays : Compare HPLC yields with ¹¹B NMR quantification to rule out analytical artifacts .

Q. How does steric hindrance from 2,6-dichloro substitution influence regioselectivity in multi-component reactions?

  • Steric maps : Molecular volume calculations (e.g., using Connolly surfaces) reveal restricted access to the boron center, favoring reactions with small nucleophiles (e.g., amines over alcohols).
  • Case study : In Petasis reactions, 2,6-dichloro substitution reduces diastereoselectivity by 20–30% compared to monosubstituted analogs due to distorted transition states .

Q. What advanced techniques quantify boronic acid degradation under oxidative conditions?

  • Electrochemical analysis : Cyclic voltammetry (CV) detects oxidation peaks at ~1.2 V (vs. Ag/AgCl) corresponding to boronate radical formation.
  • LC-MS/MS : Identify degradation products (e.g., boric acid and chlorinated benzoic acids) with ppm-level sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Carboxy-2,6-dichlorophenylboronic acid
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4-Carboxy-2,6-dichlorophenylboronic acid

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